Iothalamic Acid I-125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iothalamic Acid I-125 is an iodine-containing organic anion used primarily as a diagnostic contrast agent in various medical imaging procedures. It is known for its application in evaluating glomerular filtration rate, particularly in patients with kidney disease . The compound is available in the form of its salts, such as sodium iothalamate and meglumine iothalamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iothalamic Acid I-125 is synthesized by incorporating radioactive iodine-125 into the molecular structure of iothalamic acid. The preparation involves the use of sodium bicarbonate as an aid in the synthesis process .
Industrial Production Methods: The industrial production of this compound involves the preparation of a sterile solution of iothalamic acid in water for injection. This solution is prepared with the aid of sodium bicarbonate and may contain small amounts of suitable buffers or stabilizers .
Chemical Reactions Analysis
Types of Reactions: Iothalamic Acid I-125 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced iodine species.
Substitution: this compound can participate in substitution reactions, where iodine atoms may be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various iodinated derivatives and reduced iodine species .
Scientific Research Applications
Iothalamic Acid I-125 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to trace the movement of iodine within biological systems.
Medicine: Widely used as a diagnostic contrast agent in medical imaging procedures such as angiography, arthrography, and computed tomographic scans
Industry: Utilized in the production of radiopharmaceuticals and other iodine-containing compounds for various industrial applications
Mechanism of Action
The mechanism of action of Iothalamic Acid I-125 involves its use as a radiographic contrast agent. When injected into the body, it is rapidly transported through the circulatory system to the kidneys, where it is excreted unchanged in the urine by glomerular filtration . The compound provides contrast enhancement in imaging procedures by absorbing X-rays, allowing for clear visualization of internal structures .
Comparison with Similar Compounds
Iodixanol: Another iodine-containing contrast agent used in medical imaging.
Iohexol: A non-ionic, water-soluble contrast agent used in radiographic procedures.
Iopamidol: An iodine-containing contrast agent used in various diagnostic imaging procedures.
Uniqueness of Iothalamic Acid I-125: this compound is unique due to its incorporation of radioactive iodine-125, which allows for its use as a radiotracer in addition to its function as a contrast agent. This dual functionality makes it particularly valuable in both diagnostic and research applications .
Properties
CAS No. |
97914-42-6 |
---|---|
Molecular Formula |
C11H9I3N2O4 |
Molecular Weight |
607.91 g/mol |
IUPAC Name |
3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12-2,13-2,14-2 |
InChI Key |
UXIGWFXRQKWHHA-DQKAYFEISA-N |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])C(=O)NC)[125I] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.